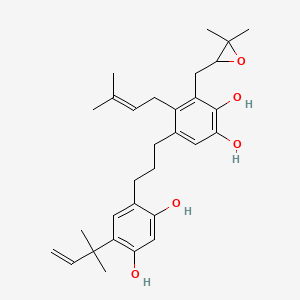

![molecular formula C35H41N3O6S B10849811 (4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide CAS No. 461444-55-3](/img/structure/B10849811.png)

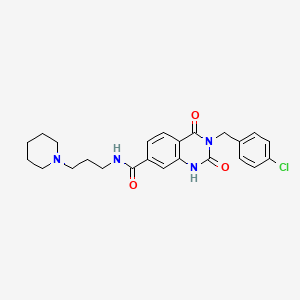

(4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KNI-10006 is a peptidomimetic inhibitor designed to target proteases, specifically those involved in the life cycle of the malaria-causing parasite, Plasmodium falciparum. It is a potent inhibitor of histo-aspartic protease and plasmepsin I, enzymes crucial for the degradation of hemoglobin in the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions: KNI-10006 is synthesized through a series of peptide coupling reactions. The key steps involve the incorporation of an allophenylnorstatine-dimethylthioproline insert, which is critical for its inhibitory activity. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of KNI-10006 likely involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the efficient assembly of the peptide chain, followed by purification steps such as high-performance liquid chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: KNI-10006 primarily undergoes binding interactions rather than traditional chemical reactions. It forms stable complexes with its target enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Common Reagents and Conditions: The synthesis of KNI-10006 involves reagents such as coupling agents (e.g., N,N’-diisopropylcarbodiimide), protecting groups (e.g., tert-butyloxycarbonyl), and solvents (e.g., dimethylformamide). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .

Major Products Formed: The major product formed from the synthesis of KNI-10006 is the final peptidomimetic inhibitor itself. During its interaction with target enzymes, KNI-10006 does not undergo significant chemical transformation but rather forms a stable inhibitory complex .

Scientific Research Applications

KNI-10006 has several important applications in scientific research:

Chemistry: It serves as a model compound for studying the design and synthesis of peptidomimetic inhibitors.

Biology: KNI-10006 is used to investigate the role of proteases in the life cycle of Plasmodium falciparum and other pathogens.

Medicine: It has potential as a lead compound for the development of new antimalarial drugs.

Industry: KNI-10006 can be used in the development of diagnostic tools and assays for detecting protease activity .

Mechanism of Action

KNI-10006 exerts its effects by binding to the active site of histo-aspartic protease and plasmepsin I. The binding involves interactions with key residues in the active site, such as aspartate and histidine, which are crucial for the catalytic activity of the enzymes. By occupying the active site, KNI-10006 prevents the enzymes from degrading hemoglobin, thereby inhibiting the growth and survival of the malaria parasite .

Comparison with Similar Compounds

- KNI-10265

- KNI-10074

- Pepstatin A

Comparison: KNI-10006 is unique in its incorporation of an allophenylnorstatine-dimethylthioproline insert, which enhances its binding affinity and specificity for plasmepsins. Compared to other inhibitors like KNI-10265 and KNI-10074, KNI-10006 shows a higher binding affinity and improved inhibitory activity. Pepstatin A, another well-known protease inhibitor, has a different binding mode and lower specificity for plasmepsins compared to KNI-10006 .

Properties

CAS No. |

461444-55-3 |

|---|---|

Molecular Formula |

C35H41N3O6S |

Molecular Weight |

631.8 g/mol |

IUPAC Name |

(4R)-3-[(2S,3S)-3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C35H41N3O6S/c1-21-11-10-12-22(2)31(21)44-19-28(40)36-26(17-23-13-6-5-7-14-23)30(41)34(43)38-20-45-35(3,4)32(38)33(42)37-29-25-16-9-8-15-24(25)18-27(29)39/h5-16,26-27,29-30,32,39,41H,17-20H2,1-4H3,(H,36,40)(H,37,42)/t26-,27+,29-,30-,32+/m0/s1 |

InChI Key |

KKTYZYHUPKXLPL-RIQJEONASA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849742.png)

![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849743.png)

![(1R,3R)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849748.png)

![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methylpentan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849752.png)

![(1S,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849756.png)

![(1R,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849767.png)

![(2S)-1-[(2S)-2-acetamido-3-(1-naphthyl)propanoyl]-N-[(1S)-2-[[(1S)-1-[[(1S,2S)-4-[[(1S)-1-[[(1S)-2-amino-1-benzyl-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]amino]-2-hydroxy-1-isobutyl-4-oxo-butyl]carbamoyl]-2-methyl-propyl]amino]-1-benzyl-2-oxo-ethyl]pyrrolidine-2-carboxamide](/img/structure/B10849785.png)

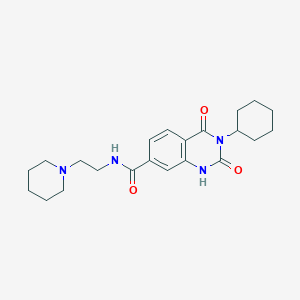

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849800.png)